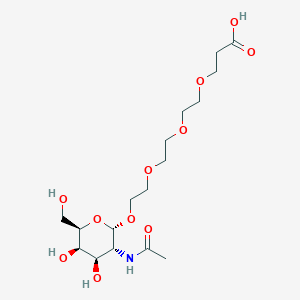
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as FMPP, is a synthetic compound that has recently been the focus of research in the scientific community. FMPP is a member of the pyrimidin-2-amine family, which is a group of compounds with a variety of applications in medicinal and biological research. FMPP has been used in a variety of experiments, including studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the development of new drugs and therapies.
Wirkmechanismus
The exact mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is still unknown. However, it is believed that 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to modulate certain biochemical pathways and physiological processes. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as phospholipase C and protein kinase C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in a variety of experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of effects on the body, including the modulation of ion channels, the modulation of signal transduction pathways, and the modulation of gene expression. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have neuroprotective effects, and to modulate the activity of the hippocampus and cortex.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and has been shown to have a variety of effects on the body, making it a useful tool for studying biochemical and physiological processes. However, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine also has some limitations for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not water soluble, which can make it difficult to use in certain experiments. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a low solubility in a variety of solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are numerous. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new drugs and therapies for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new compounds for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could also be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of various compounds on gene expression. Finally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of various compounds on the brain, including the hippocampus and cortex.
Synthesemethoden
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of anhydrous potassium carbonate. This reaction produces 4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, which can then be further purified by recrystallization. Other methods for synthesizing 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium hydroxide, as well as the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium bicarbonate.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSKZYDXTWBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)









